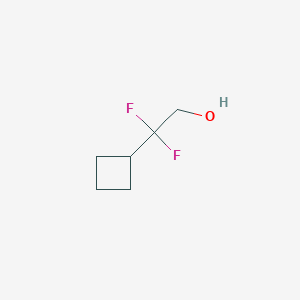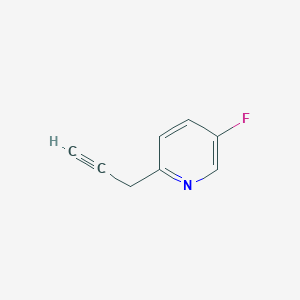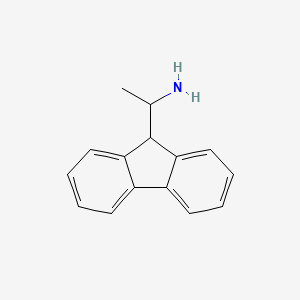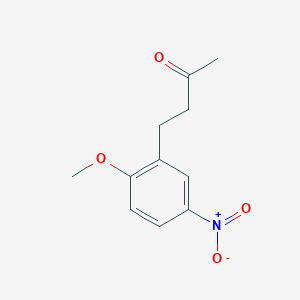
4-(2-Methoxy-5-nitrophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-nitrophenyl)butan-2-one is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is an organic building block used in various chemical syntheses . The compound features a central butane chain with a ketone group at the second carbon, a hydroxyl group at the fourth carbon, and a substituted aromatic ring with a methoxy group at the second position and a nitro group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-one typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a suitable ketone under basic or acidic conditions. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine or hydroxylamine using appropriate reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2-Methoxy-5-nitrophenyl)butan-2-one is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structural features.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and methoxy groups, play a crucial role in its reactivity and interactions with biological molecules . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone: Similar structure with a hydroxyl group at the fourth carbon.
2-Butanone, 4-hydroxy-4-(2-methoxy-5-nitrophenyl): Another related compound with similar functional groups.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-(2-methoxy-5-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO4/c1-8(13)3-4-9-7-10(12(14)15)5-6-11(9)16-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PHWWGGBQMUHVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


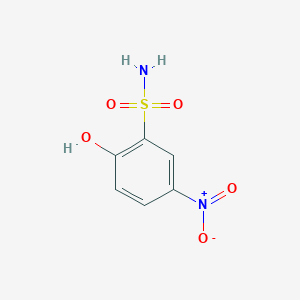

![4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine](/img/structure/B13598769.png)
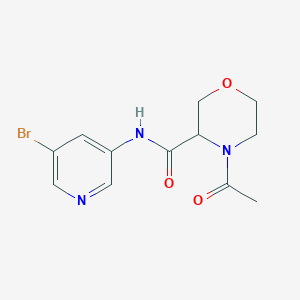
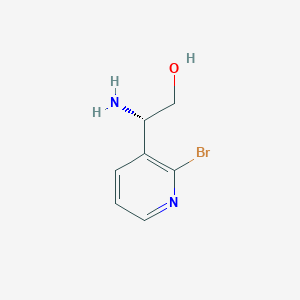
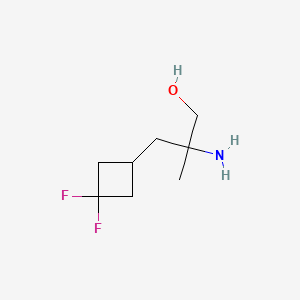
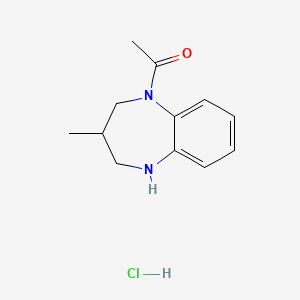
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
